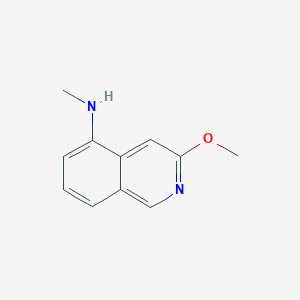

3-Methoxy-N-methylisoquinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-methoxy-N-methylisoquinolin-5-amine |

InChI |

InChI=1S/C11H12N2O/c1-12-10-5-3-4-8-7-13-11(14-2)6-9(8)10/h3-7,12H,1-2H3 |

InChI Key |

XOIBSGIQOHUVJB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=CN=C(C=C21)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methoxy N Methylisoquinolin 5 Amine and Analogous Isoquinoline 5 Amines

Foundational Synthetic Routes for Isoquinoline (B145761) Scaffolds

The classical methods for isoquinoline synthesis, developed over a century ago, remain fundamental in organic synthesis. numberanalytics.com These reactions, typically involving intramolecular cyclization of a substituted β-phenylethylamine derivative, provide the basic framework for creating the bicyclic isoquinoline system.

Bischler-Napieralski Reaction and Its Modern Adaptations

The Bischler-Napieralski reaction, discovered in 1893, is a cornerstone of isoquinoline synthesis. wikipedia.orgjk-sci.com It involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be aromatized to the corresponding isoquinoline. wikipedia.orgorganic-chemistry.orgnrochemistry.com The reaction is typically promoted by dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgnrochemistry.com

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The presence of electron-donating groups on the aromatic ring enhances the reaction's efficiency. jk-sci.comnrochemistry.com

Modern adaptations of the Bischler-Napieralski reaction focus on improving yields and expanding its scope. Microwave-assisted protocols have been shown to significantly reduce reaction times. organic-chemistry.orgorganic-chemistry.org Furthermore, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) has been reported as a mild and efficient method for promoting the cyclodehydration. nrochemistry.comorganic-chemistry.org For substrates prone to side reactions like the retro-Ritter reaction, using oxalyl chloride can form an N-acyliminium intermediate, preventing the undesired elimination. jk-sci.comorganic-chemistry.orgorganic-chemistry.org

Key Features of the Bischler-Napieralski Reaction:

| Feature | Description |

|---|---|

| Starting Material | β-arylethylamide or β-arylethylcarbamate wikipedia.org |

| Key Transformation | Intramolecular electrophilic aromatic substitution wikipedia.org |

| Product | 3,4-Dihydroisoquinoline organic-chemistry.org |

| Typical Reagents | POCl₃, P₂O₅, Tf₂O wikipedia.orgorganic-chemistry.orgnrochemistry.com |

Pictet-Spengler Reaction Mechanisms and Scope

The Pictet-Spengler reaction, first reported in 1911, is another powerful method for synthesizing tetrahydroisoquinolines. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com The driving force is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.org

The reaction conditions are generally milder than the Bischler-Napieralski reaction, and it is widely used in the synthesis of natural products and alkaloids. wikipedia.orgresearchgate.net The scope of the Pictet-Spengler reaction is broad, accommodating a variety of aldehydes and ketones. acs.org While traditionally carried out with strong acids like hydrochloric acid, modern variations have shown that the reaction can proceed efficiently in aprotic media and sometimes even without an acid catalyst. wikipedia.org Phosphate buffers have also been employed to facilitate the reaction under milder, aqueous conditions. acs.org The Pictet-Gams reaction is a related method where a β-hydroxy-β-arylethylamide is used, leading directly to the isoquinoline through dehydration. wikipedia.orgyoutube.com

Pictet-Spengler Reaction Overview:

| Aspect | Details |

|---|---|

| Reactants | β-arylethylamine and a carbonyl compound (aldehyde or ketone) wikipedia.orgyoutube.com |

| Intermediate | Iminium ion wikipedia.org |

| Product | Tetrahydroisoquinoline wikipedia.org |

| Catalyst | Protic or Lewis acids wikipedia.orgyoutube.com |

Pomeranz-Fritsch Reaction and Its Modifications

The Pomeranz-Fritsch reaction, also first described in 1893, provides a direct route to isoquinolines. wikipedia.orgthermofisher.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal (B89532). wikipedia.orgthermofisher.comorganicreactions.org

A significant modification, known as the Schlittler-Müller modification, utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal as starting materials. thermofisher.comacs.orgdrugfuture.com This variation often provides better yields for certain substrates. drugfuture.com Despite its utility in accessing isoquinolines with substitution patterns that are difficult to obtain through other methods, the Pomeranz-Fritsch reaction has been used less frequently than the Bischler-Napieralski and Pictet-Spengler reactions, often due to variable yields. organicreactions.orgacs.org Modern approaches have explored combining the Ugi multicomponent reaction with the Pomeranz-Fritsch cyclization to create diverse isoquinoline scaffolds. acs.orgnih.gov

Pomeranz-Fritsch Reaction at a Glance:

| Reaction Type | Starting Materials | Key Feature |

|---|---|---|

| Classical | Benzaldehyde and 2,2-dialkoxyethylamine wikipedia.org | Direct synthesis of isoquinolines wikipedia.org |

| Schlittler-Müller | Substituted benzylamine and glyoxal hemiacetal thermofisher.comdrugfuture.com | Can provide improved yields drugfuture.com |

Limitations of Traditional Isoquinoline Syntheses

While foundational, traditional methods for isoquinoline synthesis have several limitations. The Bischler-Napieralski reaction often requires harsh conditions and the use of strong acids, which may not be compatible with sensitive functional groups. numberanalytics.comnrochemistry.com The Pomeranz-Fritsch reaction can suffer from low to moderate yields and may not be suitable for all substitution patterns. acs.org The Pictet-Spengler reaction, while generally milder, primarily yields tetrahydroisoquinolines, which then require an additional oxidation step to form the aromatic isoquinoline. organic-chemistry.orgorganic-chemistry.org Furthermore, achieving specific regioselectivity in substituted systems can be challenging with these classical methods. numberanalytics.com

Transition Metal-Catalyzed Approaches to Isoquinoline Formation

To overcome the limitations of classical methods, transition metal-catalyzed reactions have emerged as powerful tools for isoquinoline synthesis. acs.orgresearchgate.net These modern techniques often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity. researchgate.net

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively explored for the construction of the isoquinoline core. These methods provide versatile and efficient routes to a wide range of substituted isoquinolines. acs.orgnih.gov

One notable approach involves the palladium-catalyzed α-arylation of ketones. nih.gov This strategy allows for the convergent synthesis of polysubstituted isoquinolines from readily available precursors in excellent yields. nih.gov The reaction demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor moieties. nih.gov

Another powerful palladium-catalyzed method is the Larock isoquinoline synthesis, which involves the cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines. acs.org This reaction has been developed into an asymmetric process, enabling the synthesis of axially chiral 3,4-disubstituted isoquinolines with high enantioselectivity. acs.org

More recently, a one-pot, two-step method has been developed for the synthesis of 3-methylisoquinolines from benzylamines and allyl acetate. acs.org This palladium(II)-catalyzed tandem C-H allylation and intermolecular amination, followed by aromatization, provides a direct route to these derivatives in moderate to good yields. acs.org Palladium-catalyzed C-H activation/annulation reactions have also been successfully employed for the synthesis of isoquinolinones, which can be precursors to isoquinolines. mdpi.com

Examples of Palladium-Catalyzed Isoquinoline Synthesis:

| Method | Key Features |

|---|---|

| α-Arylation of Ketones | Convergent, high yields, broad functional group tolerance nih.gov |

| Larock Synthesis | Access to 3,4-disubstituted isoquinolines, potential for asymmetry acs.org |

| Tandem C-H Allylation | One-pot synthesis of 3-methylisoquinolines from benzylamines acs.org |

| C-H Activation/Annulation | Synthesis of isoquinolinones as precursors mdpi.com |

α-Arylation of Ketones for Isoquinoline Synthesis

A robust strategy for forming the isoquinoline core involves the palladium-catalyzed α-arylation of ketones. nih.govnih.gov This methodology allows for the convergent synthesis of polysubstituted isoquinolines from readily available starting materials. nih.govox.ac.uk The general approach involves the coupling of a suitably substituted aryl bromide with a ketone, followed by cyclization and aromatization to furnish the isoquinoline ring system. nih.govacs.org

For the synthesis of a precursor to 3-Methoxy-N-methylisoquinolin-5-amine, a potential route would involve the α-arylation of a ketone like methoxyacetone (B41198) with a 2-bromo-4-methylaminobenzaldehyde derivative. The subsequent cyclization of the resulting intermediate, followed by aromatization, would yield the desired isoquinoline skeleton. This method is advantageous due to its modularity, allowing for variations in both the ketone and the aryl bromide to generate a library of analogs. nih.govresearchgate.net Research has demonstrated that this approach is tolerant of various functional groups and can be used to synthesize isoquinolines with substitution at multiple positions. nih.gov A one-pot, three-step procedure combining a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride can produce substituted isoquinolines in high yields. nih.gov

| Catalyst System | Key Reactants | Product Type | Overall Yield | Reference |

| (DtBPF)PdCl₂ / t-BuONa | Aryl bromide, Methyl ketone | Polysubstituted isoquinolines | Up to 80% | nih.gov |

| PdCl₂(Amphos)₂ | Aryl bromide, Ketone | Substituted isoquinolines | 69-96% (arylation) | nih.gov |

| (DtBPF)PdCl₂ | Aryl bromide, tert-Butyl cyanoacetate | 3-Amino-4-alkylisoquinolines | High | nih.govacs.org |

This table summarizes palladium-catalyzed α-arylation reactions for isoquinoline synthesis.

Asymmetric Larock Isoquinoline Synthesis for Chiral Scaffolds

The Larock isoquinoline synthesis is a powerful method for constructing 3,4-disubstituted isoquinolines. acs.orgnih.gov Recently, an asymmetric variant of this reaction has been developed, enabling access to axially chiral isoquinolines, which are valuable as ligands in asymmetric catalysis. acs.orgnih.gov This method employs a palladium catalyst with a chiral phosphine (B1218219) ligand, such as Walphos, to achieve high enantioselectivity. acs.org

While the direct synthesis of the achiral this compound does not require an asymmetric approach, this methodology is highly relevant for the synthesis of chiral analogs. For instance, introducing a chiral center at a position adjacent to the isoquinoline core could be achieved by modifying the starting materials. Although the Larock synthesis has traditionally been conducted under harsh conditions, recent advancements have enabled this transformation to proceed with excellent enantioselectivities. acs.org

| Catalyst System | Product Type | Enantiomeric Ratio (er) | Yield | Reference |

| Pd(OAc)₂ / Walphos SL-W002-1 | Axially chiral 3,4-disubstituted isoquinolines | Up to 97.5:2.5 | Up to 98% | acs.org |

This table highlights the key features of the asymmetric Larock isoquinoline synthesis.

Rhodium(III)-Catalyzed Cyclization Cascades of Arylimidates and Diazo Compounds

Rhodium(III)-catalyzed C-H activation and annulation reactions have become a prominent strategy for synthesizing isoquinoline derivatives. acs.orgrsc.org One such approach involves the reaction of arylimidates with diazo compounds. acs.orgresearchgate.net This method proceeds through an intermolecular C-C bond formation followed by an intramolecular C-N bond formation in a cascade fashion, providing direct access to isoquinolines without the need for an external oxidant. acs.orgresearchgate.net

This strategy could be adapted for the synthesis of this compound by using a suitably substituted arylimidate and a diazo compound that would introduce the methoxy (B1213986) group at the 3-position. The reaction is known to be a two-step process where the initial rhodium-catalyzed coupling and cyclization are rapid, followed by a slower dehydration step to yield the aromatic isoquinoline. acs.orgresearchgate.net This methodology has been shown to tolerate a variety of functional groups on the benzimidate. researchgate.net

| Catalyst | Reactants | Key Features | Reference |

| CpRh(CH₃CN)₃₂ | Arylimidates, Diazo compounds | Oxidant-free, direct access to isoquinolines and isoquinolin-3-ols | researchgate.net |

| [CpRhCl₂]₂/NaOAc | Aryl ketone O-acyloximes, Internal alkynes | Redox-neutral, N-O bond as internal oxidant | acs.org |

| Rh(III) catalyst | Oximes, Diazo compounds | Mild conditions, releases N₂ and H₂O as byproducts | sigmaaldrich.comsigmaaldrich.com |

This table summarizes various Rhodium(III)-catalyzed approaches to isoquinoline synthesis.

Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused N-Heteroarenes

While the previous methods focus on constructing the isoquinoline core, ruthenium-catalyzed hydrogenation offers a way to selectively modify the carbocyclic ring of a pre-existing isoquinoline. nih.govacs.org This is particularly useful for creating partially saturated analogs, which can have distinct biological properties. thieme-connect.com Typically, hydrogenation of fused N-heteroarenes reduces the heteroaryl ring. nih.govacs.org However, specific ruthenium complexes with chiral diphosphine ligands, such as SKP, can selectively hydrogenate the carbocycle of isoquinolines to yield 5,6,7,8-tetrahydroisoquinolines with high chemoselectivity. nih.govacs.orgnih.gov

This methodology could be applied to this compound to generate its 5,6,7,8-tetrahydro derivative. Furthermore, this catalytic system is effective for the asymmetric hydrogenation of isoquinolines bearing an amino group, which could lead to chiral, partially saturated analogs of the target compound with good enantioselectivities. nih.govacs.orgnih.gov The proposed mechanism involves an inner-sphere hydrogenation process. nih.govacs.org

This table illustrates ruthenium-catalyzed selective hydrogenation of the isoquinoline carbocycle.

General Principles of Transition Metal Catalysis in Isoquinoline Synthesis

The synthesis of isoquinolines has been significantly advanced by the use of various transition metals, including palladium, rhodium, ruthenium, copper, and others. bohrium.comresearchgate.net These catalytic systems offer powerful and atom-economical routes to this important heterocyclic scaffold. researchgate.net A common strategy involves C-H activation, where a transition metal catalyst activates a C-H bond on an aromatic precursor, followed by annulation with a coupling partner, such as an alkyne or a diazo compound. researchgate.net

Palladium catalysis is widely used, particularly in cross-coupling reactions like the α-arylation of ketones discussed earlier. nih.gov Rhodium catalysts are highly effective in C-H activation/annulation cascades, offering access to a wide range of substituted isoquinolines. acs.orgrsc.org More recently, there has been a focus on using more abundant and less toxic 3d-transition metals like cobalt, manganese, iron, nickel, and copper as sustainable alternatives to precious metals. bohrium.com These newer methods often exhibit broad substrate scope and high functional group tolerance, making them attractive for the synthesis of complex molecules. bohrium.com

Multi-Component Reactions (MCRs) for Isoquinoline Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly efficient for generating molecular diversity.

Ugi/Pomeranz-Fritsch Reaction Sequences

A powerful MCR-based strategy for isoquinoline synthesis combines the Ugi four-component reaction with a subsequent Pomeranz-Fritsch cyclization. nih.govacs.org The Pomeranz-Fritsch reaction itself is a classic method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.orgdrugfuture.com

In the Ugi/Pomeranz-Fritsch sequence, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in the Ugi reaction to form an α-acylamino amide intermediate. nih.govacs.org If an aminoacetaldehyde diethyl acetal is used as the amine component, the Ugi product is primed for a subsequent acid-catalyzed Pomeranz-Fritsch cyclization to yield a substituted isoquinoline. nih.govacs.org This approach is highly modular, allowing for the rapid generation of diverse isoquinoline scaffolds by varying the four components of the Ugi reaction. nih.govacs.org For the synthesis of an analog of this compound, one could envision using a substituted benzaldehyde, aminoacetaldehyde diethyl acetal, an appropriate carboxylic acid, and an isocyanide, followed by the cyclization step.

| Reaction Sequence | Key Reactants | Acid Catalyst for Cyclization | Product Scaffolds | Reference |

| Ugi / Pomeranz-Fritsch | Aldehyde, Aminoacetaldehyde diethyl acetal, Carboxylic acid, Isocyanide | Methanesulfonic acid or H₂SO₄ | Substituted isoquinolines | nih.govacs.org |

This table outlines the Ugi/Pomeranz-Fritsch reaction sequence for isoquinoline synthesis.

Ugi/Schlittler-Müller Reaction Sequences

The synthesis of diverse isoquinoline scaffolds can be efficiently achieved through a combination of the Ugi four-component reaction (Ugi-4CR) followed by a cyclization step, such as the Schlittler-Müller modification of the Pomeranz-Fritsch reaction. nih.govnih.govacs.org This strategy offers a convergent and expedited route to complex molecular architectures from simple building blocks. nih.govnih.gov

The general sequence begins with the Ugi-4CR, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct an isoquinoline framework, an aminoacetaldehyde acetal is typically used as the amine component. The resulting Ugi adduct contains the necessary atoms to form the isoquinoline ring in a subsequent acid-catalyzed cyclization. nih.govacs.org

The Schlittler-Müller modification employs a benzylamine and a glyoxal acetal. drugfuture.com For the synthesis of a 3-methoxy-substituted isoquinoline, one would envision using a benzylamine with an appropriate substitution pattern and a glyoxal derivative that could lead to the desired methoxy group at the C3 position post-cyclization. The reaction is particularly effective with electron-rich aromatic amines, which facilitate the cyclization step. nih.govacs.org To achieve the specific target molecule, this compound, a synthetic design would involve a benzylamine precursor already bearing the precursor to the 5-amino group, which would then be methylated in a later step. The methoxy group at the C3 position would be derived from the components used in the Ugi/Schlittler-Müller sequence.

Researchers have successfully applied this Ugi post-cyclization strategy to create a variety of isoquinolines, carbolines, and other fused heterocyclic systems in moderate to good yields. nih.govnih.gov The versatility of the Ugi reaction allows for the introduction of a wide range of substituents by simply varying the four starting components. acs.org

Regioselective Strategies for Introducing Methoxy and N-methylamino Substituents

The precise placement of substituents on the isoquinoline core is critical for determining the molecule's chemical properties and biological activity. Regioselective strategies are therefore essential for the synthesis of specifically functionalized derivatives like this compound.

Introduction of the Methoxy Group at Position 3

The introduction of a methoxy group at the C3 position of the isoquinoline nucleus is a synthetic challenge that requires specific methodologies. While direct C-H activation and functionalization at this position can be difficult, strategies often involve building the ring with the methoxy group already incorporated or using a precursor that can be converted to a methoxy group. For instance, using appropriately substituted building blocks in ring-forming reactions like the Pomeranz-Fritsch or Bischler-Napieralski cyclizations can place a functional group at the desired position.

In the context of modern synthetic methods, rhodium-catalyzed C-H activation has been explored for functionalizing isoquinolones, though this has been demonstrated for C8-alkenylation. chemrxiv.org For the introduction of a methoxy group, one might consider a nucleophilic aromatic substitution (SNAr) on a 3-halo-isoquinoline precursor. This would require the synthesis of the halo-isoquinoline, which can be achieved through various means, followed by reaction with sodium methoxide. Another approach could involve the use of a 3-hydroxyisoquinoline (B109430) (isocarbostyril) intermediate, which could then be O-methylated using a reagent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Introduction of the N-methylamino Group at Position 5

The introduction of an amino group at the C5 position of the isoquinoline ring is often achieved through nucleophilic aromatic substitution or amination reactions. Electrophilic substitution reactions on the isoquinoline ring, such as nitration followed by reduction, typically direct to the C5 and C8 positions. youtube.com The subsequent reduction of the nitro group, for example using stannous chloride, yields the corresponding aminoquinoline. nih.gov

Once the 5-aminoisoquinoline (B16527) is obtained, N-methylation can be carried out using standard procedures. This can involve reductive amination with formaldehyde (B43269) and a reducing agent like sodium borohydride, or direct alkylation with a methylating agent such as methyl iodide. Care must be taken to control the degree of methylation to favor the formation of the monomethylated product over the dimethylated analog.

Amination and Derivatization Approaches for Amine Introduction

Direct amination of the isoquinoline ring system can be accomplished through methods like the Chichibabin reaction, which typically introduces an amino group at the C1 position by reacting isoquinoline with sodium amide. youtube.comiust.ac.ir However, amination at other positions, including the benzene (B151609) ring portion, is also possible, particularly if the ring is activated by other substituents. iust.ac.ir

For instance, the presence of a nitro group can promote nucleophilic addition, enabling amination at positions ortho or para to the nitro group. nih.goviust.ac.ir Therefore, a synthetic strategy could involve the nitration of the isoquinoline core, which primarily occurs at C5 and C8, followed by a nucleophilic substitution of a different leaving group or a reduction of the nitro group itself to an amine. youtube.comiust.ac.ir Oxidative amination is another possibility for introducing amino groups onto the isoquinoline skeleton. iust.ac.ir Once the primary amine is in place at the C5 position, derivatization to the N-methylamino group can proceed as previously described.

Advanced Cyclization and Annulation Strategies

Modern organic synthesis has seen the development of powerful cyclization and annulation reactions that provide efficient access to the isoquinoline core. These methods often utilize transition-metal catalysis to construct the heterocyclic ring in a controlled manner.

Sequential Cyclization-Deoxygenation Reactions of 2-Alkynylbenzaldoximes

A novel and efficient strategy for synthesizing functionalized isoquinolines involves the sequential cyclization and deoxygenation of 2-alkynylbenzaldoximes. thieme-connect.comresearchgate.net This method begins with the synthesis of 2-alkynylbenzaldoximes from the corresponding 2-alkynylbenzaldehydes and hydroxylamine. thieme-connect.com

Goldberg-Ullmann-Type Coupling for Substituted Isoquinolines

The Goldberg and Ullmann reactions are classical copper-catalyzed cross-coupling methods for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, respectively. These reactions are pivotal in the synthesis of various N-aryl and O-aryl compounds, including substituted isoquinolines. The traditional Goldberg reaction involves the coupling of an amine with an aryl halide in the presence of a copper catalyst and a base. wikipedia.orgnumberanalytics.com

A typical protocol for a Goldberg-type amination involves heating the aryl halide and the amine with a stoichiometric amount of copper powder or a copper(I) salt, often in a high-boiling polar solvent like nitrobenzene (B124822) or N-methylpyrrolidone. wikipedia.org However, modern iterations of this reaction have seen significant improvements, including the use of catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. scispace.com These ligands, such as diamines and phenanthrolines, enhance the solubility and reactivity of the copper catalyst. wikipedia.orgscispace.com

For instance, a simple and efficient copper-catalyzed direct amination of ortho-functionalized haloarenes has been developed using sodium azide (B81097) as the amino source in ethanol. This method proceeds through a one-pot Ullmann-type coupling to form an azidoarene intermediate, which is then reduced to the corresponding aromatic amine. acs.org While this specific example does not directly yield an N-substituted isoquinoline, the principle can be adapted. The reaction of a halo-isoquinoline with an appropriate amine in the presence of a copper catalyst and a suitable ligand represents a direct application of the Goldberg-Ullmann-type coupling to access N-arylated isoquinolin-5-amines. The choice of ligand is crucial and can significantly impact the reaction's efficiency and substrate scope. For example, N,N-diethylsalicylamide has been used as a ligand to couple aryl bromides with primary amines under mild conditions. scispace.com

The general mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis reaction to form the desired C-N bond and a copper(I) halide. wikipedia.org

Table 1: Examples of Ligands Used in Copper-Catalyzed C-N Coupling Reactions

| Ligand | Substrate Scope | Reference |

| Phenanthroline | Aryl iodides and mono- or diarylamines | scispace.com |

| Dimethylated phenanthroline | Aryl iodides and amines | scispace.com |

| Cyclohexane diamine | Arylated heterocycles (imidazoles, indoles, etc.) | scispace.com |

| N,N-diethylsalicylamide | Aryl bromides and primary amines | scispace.com |

Aminomethylation/Hydrogenolysis as an Alternative to Direct Methylation

Direct methylation of certain positions on the isoquinoline ring can be challenging. An alternative two-step strategy involving aminomethylation followed by hydrogenolysis has been developed to introduce a methyl group at the C1 position of the isoquinoline core. beilstein-journals.orgnih.govnih.gov This method provides a viable route for the synthesis of compounds like 1-methylisoquinolines, which are valuable intermediates in the synthesis of various alkaloids. beilstein-journals.orgnih.gov

This synthetic strategy was exemplified in the total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. The process begins with the metalation of a protected isoquinoline precursor, 7-benzyloxy-6-methoxyisoquinoline, at the C1 position using a strong base like Knochel-Hauser base. The resulting organometallic intermediate is then quenched with Eschenmoser's salt ((dimethylaminomethyl)iodide) to introduce a dimethylaminomethyl group at the C1 position. beilstein-journals.orgnih.gov This aminomethylated intermediate is typically easier to purify than the product of direct methylation. nih.gov

The subsequent step involves the hydrogenolysis of the aminomethyl group to a methyl group. It has been observed that the tertiary benzylamine moiety can be resistant to hydrogenolysis. beilstein-journals.org To overcome this, the tertiary amine is quaternized with an alkylating agent, such as iodomethane, to form a quaternary ammonium salt. beilstein-journals.orgnih.gov These quaternary benzylammonium compounds undergo hydrogenolysis more readily. beilstein-journals.org The final hydrogenolysis step, often carried out under high pressure, cleaves the C-N bond of the quaternary ammonium salt, yielding the desired 1-methylisoquinoline. beilstein-journals.org In the case of the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, the hydrogenolysis also conveniently removed the O-benzyl protecting group. beilstein-journals.orgnih.gov

Scheme 1: Aminomethylation/Hydrogenolysis for the Synthesis of a 1-Methylisoquinoline Derivative

Adapted from Melzer, B. C., et al. (2018). nih.gov

This two-step approach offers a practical alternative to direct methylation, particularly when direct methylation proves to be low-yielding or results in difficult-to-separate mixtures. nih.gov

Visible Light-Mediated Organophoto-Redox Catalysis for Tetrahydroisoquinoline Derivatives

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.netacs.orgnih.gov This methodology has been successfully applied to the synthesis and functionalization of tetrahydroisoquinoline derivatives. semanticscholar.orgdntb.gov.ua

One notable application is the generation of α-amino radicals from N-aryltetrahydroisoquinolines. semanticscholar.org In these reactions, a photosensitizer, such as [Ru(bpy)₃]Cl₂ or an iridium complex, absorbs visible light and initiates a single-electron transfer (SET) process. semanticscholar.org This SET process can lead to the formation of an iminium ion, which can then be trapped by a nucleophile.

A particularly innovative approach involves the visible-light photoredox-catalyzed formation of iminyl radicals directly from N-H bonds with the release of hydrogen gas. acs.org This method was utilized for the synthesis of various isoquinolines and related polyaromatic compounds at ambient temperature. The reaction employs a photosensitizer, such as Acr⁺-Mes ClO₄⁻, and a cobalt catalyst. acs.org Mechanistic studies suggest that the generated iminyl radical initiates a cascade reaction involving the formation of C-N and C-C bonds. acs.org

While many applications focus on the functionalization of the saturated tetrahydroisoquinoline ring, the principles of visible-light photoredox catalysis can be extended to the synthesis of the aromatic isoquinoline core itself. For example, the synthesis of isoquinolines from ketimines has been achieved using this approach. researchgate.net

The decarboxylative coupling of amino acid derivatives with various Michael acceptors under visible-light photoredox conditions also highlights the versatility of this method for C-C bond formation, a key step in the construction of complex molecules. nih.gov Although not a direct synthesis of the isoquinoline ring, this demonstrates the potential for creating precursors to substituted isoquinolines.

Table 2: Examples of Visible-Light Photoredox Catalyzed Reactions for Isoquinoline and Tetrahydroisoquinoline Synthesis

| Reaction Type | Photocatalyst | Key Intermediate | Product Type | Reference |

| Iminyl Radical Formation from N-H Cleavage | Acr⁺-Mes ClO₄⁻ / Cobalt Catalyst | Iminyl Radical | Isoquinolines | acs.org |

| Coupling of N-Aryltetrahydroisoquinolines with Michael Acceptors | [Ru(bpy)₃]Cl₂ or Iridium Complex | α-Amino Radical | Functionalized Tetrahydroisoquinolines | semanticscholar.org |

| Synthesis from Ketimines | Not specified | Not specified | Isoquinolines | researchgate.net |

| Decarboxylative Coupling of Aspartic/Glutamic Acid Derivatives | [Ru(bpy)₃]Cl₂ | Carbon-centered radical | Unnatural chiral α-amino acids | nih.gov |

Oxidative Cyclization Protocols

Oxidative cyclization represents a powerful strategy for the construction of the isoquinoline and quinoline (B57606) ring systems. These methods often involve the formation of key C-C and C-N bonds in a single step from acyclic precursors, promoted by an oxidant.

One such approach is the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes to produce polysubstituted quinolines. nih.gov In this reaction, the iron catalyst facilitates the in-situ oxidation of the alcohol or methyl arene to an aldehyde. This is followed by condensation with the 2-amino styrene (B11656) to form an imine, which then undergoes a radical cyclization and subsequent oxidative aromatization to yield the quinoline scaffold. nih.gov

Copper catalysts have also been employed in oxidative cyclization reactions. For instance, a copper-catalyzed radical methylation/C-H amination/oxidation cascade has been developed for the synthesis of quinazolinones. nih.gov In this process, dicumyl peroxide serves as both the oxidant and the methyl radical source. nih.gov Another copper-catalyzed tandem amino radical cyclization has been used to synthesize indolo-[2,1-a]isoquinoline tetracyclic skeletons, demonstrating the formation of both a C-C and a C-N bond in one pot. rsc.org

Furthermore, iodine-catalyzed oxidative cyclization of primary alcohols with o-aminobenzamides has been shown to produce quinazolinones, where DMSO acts as the oxidant. rsc.org

Palladium and copper co-catalyzed reactions also provide a route to isoquinolines. The coupling of terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes, followed by a copper-catalyzed cyclization of the intermediate iminoalkyne, yields monosubstituted isoquinolines. acs.org This methodology was successfully applied in the total synthesis of the natural product decumbenine (B13408576) B. acs.org

These oxidative cyclization protocols offer diverse and efficient pathways to construct the core isoquinoline and related heterocyclic structures from readily available starting materials.

Enantioselective Synthetic Approaches for Chiral Isoquinoline Derivatives

The development of enantioselective methods for the synthesis of chiral isoquinoline derivatives, particularly 1-substituted tetrahydroisoquinolines, is of significant interest due to the prevalence of this structural motif in biologically active natural products and pharmaceuticals. rsc.orgnih.gov A variety of strategies have been established to introduce chirality at the C1 position. rsc.orgnih.govnih.govthieme-connect.com

One of the most common approaches is the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs). rsc.orgnih.gov This can be achieved through several methods:

Hydrogenation with a chiral catalyst: This is a widely used method where the C=N bond of the DHIQ is hydrogenated in the presence of a chiral transition metal catalyst, such as those based on iridium or rhodium, to yield the tetrahydroisoquinoline with high enantiomeric excess. rsc.orgnih.gov

Reduction with chiral hydride reagents: Chiral reducing agents can be employed to selectively reduce one face of the imine bond. nih.gov

Use of a chiral auxiliary: A chiral auxiliary can be attached to the nitrogen atom of the DHIQ. Subsequent reduction with an achiral hydride reducing agent leads to a diastereoselective addition, and the auxiliary can be removed later. nih.gov

Enzymatic catalysis: Enzymes can be used to catalyze the enantioselective reduction of DHIQs. nih.gov

Another important strategy is the intramolecular 1,3-chirality transfer reaction . In this approach, a chiral amino alcohol undergoes a cyclization reaction catalyzed by a Lewis acid, such as Bi(OTf)₃. nih.gov The chirality from the alcohol stereocenter is transferred to the newly formed C1 stereocenter of the tetrahydroisoquinoline. nih.gov

1,3-Dipolar cycloaddition reactions also provide a pathway to chiral tetrahydroisoquinolines. For example, the enantioselective cycloaddition of a nitrone with a vinyl ether in the presence of a chiral phosphoric acid can produce chiral isoxazolo[3,2-a]isoquinolines, which are precursors to 1-substituted tetrahydroisoquinolines. thieme-connect.com

Furthermore, intramolecular aryl radical cyclization has been used for the enantioselective synthesis of 1-substituted tetrahydroisoquinolines starting from L-Dopa methyl ester. researchgate.net

Table 3: Overview of Enantioselective Strategies for Chiral Isoquinoline Derivatives

| Strategy | Key Transformation | Catalyst/Reagent | Product Type | Reference(s) |

| Enantioselective Reduction | Hydrogenation of DHIQ | Chiral Iridium or Rhodium Catalyst | 1-Substituted Tetrahydroisoquinoline | rsc.orgnih.gov |

| 1,3-Chirality Transfer | Cyclization of Chiral Amino Alcohol | Bi(OTf)₃ | 1-Substituted Tetrahydroisoquinoline | nih.gov |

| 1,3-Dipolar Cycloaddition | Cycloaddition of Nitrone and Vinyl Ether | Chiral Phosphoric Acid | Isoxazolo[3,2-a]isoquinoline | thieme-connect.com |

| Aryl Radical Cyclization | Intramolecular Cyclization of Bromoimidate Ester | Radical Initiator | 1-Substituted Tetrahydroisoquinoline | researchgate.net |

These methods offer a powerful toolkit for the asymmetric synthesis of a wide range of structurally diverse and biologically relevant chiral isoquinoline derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methoxy N Methylisoquinolin 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Methoxy-N-methylisoquinolin-5-amine, specific signals corresponding to the aromatic protons on the isoquinoline (B145761) core, the methoxy (B1213986) group, and the N-methyl group are expected.

The protons on the isoquinoline ring system will appear in the aromatic region, typically between δ 7.0 and 9.5 ppm. The exact chemical shifts are influenced by the electronic effects of the methoxy and N-methylamino substituents. The N-methyl group itself is particularly distinctive, expected to appear as a sharp singlet in the upfield region of the spectrum, generally between δ 2.2 and 2.6 ppm. youtube.com The three protons of the methoxy group will also produce a characteristic sharp singlet, typically found around δ 3.9 ± 0.3 ppm. The proton attached to the secondary amine nitrogen (N-H) may appear as a broad signal over a wide range and its presence can be confirmed by D₂O exchange, which causes the signal to disappear. youtube.com

Predicted ¹H NMR Data for this compound Note: The following data is predicted based on values for structurally similar compounds like 5-aminoisoquinoline (B16527) and N-methylaniline derivatives. chemicalbook.comnist.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.1 | Singlet | - |

| H-4 | ~7.0 | Singlet | - |

| H-6 | ~6.9 | Doublet | ~7-8 |

| H-7 | ~7.4 | Triplet | ~7-8 |

| H-8 | ~7.6 | Doublet | ~7-8 |

| N-H | Variable (e.g., ~4.3) | Broad Singlet | - |

| O-CH₃ | ~3.9 | Singlet | - |

| N-CH₃ | ~2.9 | Singlet | - |

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides insight into its hybridization and chemical environment.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbons of the isoquinoline core and the two methyl carbons. The carbons of the aromatic rings typically resonate between δ 100 and 160 ppm. The carbon atom bonded to the electron-donating methoxy group (C-3) would be shifted downfield significantly (to a higher ppm value), while the carbon of the methoxy group itself appears upfield, generally around δ 55-62 ppm. tsijournals.commdpi.comresearchgate.net The N-methyl carbon signal is expected in the range of δ 30-31 ppm. nist.gov

Predicted ¹³C NMR Data for this compound Note: The following data is predicted based on values for structurally similar compounds. nist.govtsijournals.comresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~143 |

| C-3 | ~160 |

| C-4 | ~102 |

| C-4a | ~129 |

| C-5 | ~145 |

| C-6 | ~104 |

| C-7 | ~129 |

| C-8 | ~119 |

| C-8a | ~126 |

| O-CH₃ | ~55 |

| N-CH₃ | ~31 |

While this compound is an achiral molecule and therefore does not have stereoisomers, advanced NMR techniques are crucial for assessing its constitutional purity. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the structural assignments made from 1D spectra.

COSY would establish proton-proton couplings, confirming the connectivity of the aromatic protons on the benzo-fused ring (H-6, H-7, and H-8).

HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments for all C-H bonds.

HMBC is invaluable for identifying longer-range (2-3 bond) correlations. For instance, it could confirm the position of the substituents by showing correlations from the methoxy protons (O-CH₃) to the C-3 carbon and from the N-methyl protons (N-CH₃) to the C-5 carbon.

These 2D NMR experiments provide an unambiguous and definitive structural elucidation, ensuring that the synthesized molecule is the correct constitutional isomer and is free from impurities.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. As a secondary aromatic amine, a single, sharp N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹. irphouse.com The C-N stretching vibrations for aromatic amines are typically strong and appear in the 1335-1250 cm⁻¹ region. irphouse.com The C-O stretching of the aryl ether (methoxy group) will show a strong, characteristic band, typically split into two, with an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹. Aromatic C=C and C=N ring stretching vibrations are expected in the 1650-1450 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands for this compound Note: The following data is predicted based on established group frequencies. irphouse.com

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Aromatic Amine | 3350 - 3310 | Medium, Sharp |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2960 - 2850 | Medium |

| C=C / C=N Stretch | Aromatic Rings | 1650 - 1450 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-O Stretch (Asymmetric) | Aryl Ether | 1275 - 1200 | Strong |

| C-O Stretch (Symmetric) | Aryl Ether | 1075 - 1020 | Strong |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

To achieve a more precise assignment of the vibrational frequencies, a correlation between the experimentally obtained FT-IR spectrum and a theoretically calculated spectrum is often performed. This involves using computational chemistry methods, such as Density Functional Theory (DFT), to calculate the harmonic vibrational frequencies of the molecule's optimized geometry.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a pivotal analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing essential information about a molecule's weight, structure, and purity.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously identifying a compound by providing its elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass to within a few parts per million (ppm), allowing for the differentiation between compounds with the same nominal mass but different chemical formulas. nih.gov

For this compound, the molecular formula is C₁₁H₁₂N₂O. bldpharm.combldpharm.com Using the exact masses of the most abundant isotopes (C: 12.000000, H: 1.007825, N: 14.003074, O: 15.994915), the theoretical monoisotopic mass can be calculated with high precision. This measured accurate mass is a critical parameter for confirming the compound's identity in complex matrices and for distinguishing it from potential isomers. nih.gov The ability of HRMS to provide high mass accuracy and resolving power is a primary advantage in modern analytical chemistry. eurachem.org

Table 1: Theoretical Mass Calculation for this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | | Theoretical Mass | 188.094963 |

This is a theoretical calculation. Experimental values from HRMS analysis would be compared against this value to confirm the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. fishersci.com It is routinely used in pharmaceutical analysis to assess the purity of drug candidates and to separate them from synthesis-related impurities or degradation products. lcms.cz

In the analysis of this compound, an LC method, likely employing a reversed-phase column (e.g., C18), would be developed to separate the main compound from any starting materials, by-products, or degradants. fishersci.com The eluent from the LC column is introduced into the mass spectrometer, which serves as a highly specific and sensitive detector. By monitoring the m/z value corresponding to the protonated molecule [M+H]⁺ of the target compound (m/z 189.09), its retention time can be established, and its purity can be calculated by integrating the area of its chromatographic peak relative to the total ion chromatogram. This method is crucial for quality control and ensuring the integrity of the chemical substance. jfda-online.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a key technique for structural elucidation. In this method, the parent ion (precursor ion) of the compound, typically the protonated molecule [M+H]⁺, is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

For isoquinoline alkaloids, fragmentation pathways are often characteristic of their core structure and substituents. nih.govresearchgate.net For this compound ([M+H]⁺ at m/z 189.1), characteristic fragmentation would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for N-methylated amines and methoxy groups, leading to a fragment ion. nih.govlibretexts.org

Loss of carbon monoxide (CO): Following the loss of a methyl radical from the methoxy group, a subsequent loss of CO is a plausible pathway. nih.gov

Loss of CH₃NH₂: Cleavage of the N-methylamino group could result in a significant fragment ion. researchgate.net

These fragmentation pathways provide strong evidence for the different functional groups and their connectivity within the molecule, allowing for confident structural confirmation. researchgate.net

Table 2: Proposed ESI-MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |

|---|---|---|---|

| 189.1 | •CH₃ | 174.1 | Loss of a methyl radical from the methoxy or N-methyl group. nih.gov |

| 189.1 | CH₃NH₂ | 158.1 | Loss of the methylamine (B109427) group. researchgate.net |

Complementary Analytical Techniques for Structural Confirmation (e.g., Elemental Analysis)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a sample. This data is then compared against the theoretical values calculated from the proposed molecular formula (C₁₁H₁₂N₂O for this compound). A close correlation between the experimentally found values and the calculated values offers strong evidence for the assigned structure and the purity of the sample.

Theoretical vs. Experimental Elemental Composition

For a definitive structural confirmation of this compound, the experimental results from elemental analysis would be expected to align closely with the theoretical percentages derived from its molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 70.19 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 6.42 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.88 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.50 |

| Total | 188.25 | 100.00 |

Note: This table presents the theoretical values. As of the latest search, specific experimental elemental analysis data for this compound has not been reported in publicly available scientific literature.

In a research context, a hypothetical experimental finding might look like the data presented in Table 2. The very small deviation between the "Found" and "Calculated" values would serve as a strong indicator of the successful synthesis of the target compound with a high degree of purity.

Table 2: Hypothetical Experimental Elemental Analysis Data

| Element | Calculated (%) | Found (%) | Deviation (%) |

| C | 70.19 | 70.15 | -0.04 |

| H | 6.42 | 6.45 | +0.03 |

| N | 14.88 | 14.85 | -0.03 |

The congruence of data from elemental analysis with that from high-resolution mass spectrometry (which provides a highly accurate molecular weight) and NMR spectroscopy (which details the chemical environment of each atom) would collectively provide an unambiguous structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of 3 Methoxy N Methylisoquinolin 5 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No studies detailing the exploration of the potential energy surface of 3-Methoxy-N-methylisoquinolin-5-amine are currently available. Such an investigation would be crucial for understanding its conformational landscape and identifying the most stable geometric arrangements.

There are no published calculations of the vibrational frequencies for this compound. This type of analysis is essential for interpreting experimental spectroscopic data, such as from infrared (IR) and Raman spectroscopy, by assigning specific vibrational modes to observed absorption bands.

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. This computational tool is invaluable for predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's chemical reactivity.

The scientific literature lacks any reports on the elucidation of reaction mechanisms involving this compound using computational methods. DFT is a powerful tool for mapping reaction pathways and understanding the energetics of transition states and intermediates.

Similarly, no computational analyses of the chemical kinetics or thermodynamics of transformations involving this specific isoquinoline (B145761) derivative have been found. Such studies would provide quantitative data on reaction rates and the feasibility of chemical processes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Electronic Properties and Reactivity

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor researchgate.net.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity nih.gov. A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as it is more polarizable and can more readily engage in chemical reactions researchgate.netnih.gov.

For this compound, a Density Functional Theory (DFT) calculation, a common quantum chemical computation method dergipark.org.trnih.gov, would be used to determine the energies of these orbitals. The analysis would reveal the distribution of the HOMO and LUMO across the isoquinoline scaffold, the methoxy (B1213986) group, and the N-methylamine substituent. This distribution highlights the probable sites for electrophilic and nucleophilic attacks irjweb.com. For instance, regions of the molecule where the HOMO is concentrated would be susceptible to electrophilic attack, while regions with high LUMO density would be prone to nucleophilic attack.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

A hypothetical table of these calculated properties for this compound is presented below to illustrate the expected output of such an investigation.

Table 1: Illustrative Frontier Orbital Properties and Reactivity Descriptors for this compound Note: These values are hypothetical and serve for illustrative purposes only.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.85 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.20 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.65 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 1.20 |

| Electronegativity | χ | (I + A) / 2 | 3.525 |

| Chemical Hardness | η | (I - A) / 2 | 2.325 |

| Chemical Softness | S | 1 / η | 0.430 |

| Electrophilicity Index | ω | χ² / 2η | 2.67 |

Molecular Modeling and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex nih.gov. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target.

For this compound, docking studies would be performed against a relevant protein target. Given that isoquinoline derivatives have shown a wide range of biological activities, including acting as inhibitors of apoptosis proteins (IAPs) nih.gov, a hypothetical docking study could target a protein from this family, such as XIAP.

The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose. The resulting score, often expressed as binding affinity (in kcal/mol), estimates the strength of the interaction, with lower (more negative) values indicating a more favorable binding nih.gov. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein.

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target Note: These values are hypothetical and serve for illustrative purposes only.

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | XIAP (BIR3 domain) | -7.8 | Gly306, Glu314 | Hydrogen Bond |

| This compound | XIAP (BIR3 domain) | Trp310, Tyr324 | Pi-Pi Stacking | |

| This compound | XIAP (BIR3 domain) | Leu307, Ala308 | Hydrophobic Interaction |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time nih.gov. MD simulations model the atomic movements of the system, providing insights into the stability and conformational changes of the complex in a simulated physiological environment.

Following a docking study of this compound with its target protein, the most promising docked pose would be subjected to an MD simulation. The simulation would track the trajectory of all atoms in the system over a period of nanoseconds. Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible and rigid regions of the protein upon ligand binding.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor throughout the simulation, confirming the stability of key interactions identified in docking.

A stable ligand-protein complex in an MD simulation would lend greater confidence to the binding mode predicted by docking and suggest that this compound could be a stable inhibitor of the target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity nih.govmdpi.com. To develop a QSAR model involving this compound, one would first need a dataset of structurally related isoquinoline derivatives with experimentally measured biological activity (e.g., IC50 values) against a specific target.

For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D structure (e.g., molecular volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a selection of these descriptors with the observed biological activity nih.gov. A statistically robust QSAR model can identify the key molecular features that enhance or diminish activity.

The primary application of a validated QSAR model is to predict the biological activity of new, untested compounds researchgate.net. If a QSAR model were developed for a series of isoquinoline derivatives, it could be used to predict the activity of this compound without the need for initial synthesis and testing.

Furthermore, the model provides valuable insights for designing new, more potent analogs. By analyzing the QSAR equation, chemists can understand which structural modifications are likely to improve activity. For example, if the model showed that lower electronegativity and higher molecular volume are correlated with better activity, new derivatives of this compound could be designed with these features in mind nih.gov. Similarly, QSPR models correlate structural features with physicochemical properties (e.g., solubility, boiling point) rather than biological activity, allowing for the prediction of these properties for novel compounds.

Mechanistic Insights into Chemical Transformations Involving Methoxy and Amine Functionalities

Theoretical studies and computational modeling are powerful tools for elucidating the intricate mechanisms of chemical reactions. For a molecule like this compound, such investigations would provide crucial insights into how its distinct functional groups, the methoxy and N-methylamino moieties, participate in and influence chemical transformations. However, specific research on this compound is not currently available. In a broader context, the following sections outline the types of studies that would be necessary to understand its chemical behavior.

Studies on Nucleophilic Substitution Reactions (e.g., Methoxy Substitution by Amines)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic and heteroaromatic rings. In the case of this compound, the methoxy group could potentially act as a leaving group, being substituted by a nucleophilic amine.

Computational studies would typically involve density functional theory (DFT) calculations to model the reaction pathway. Key parameters that would be investigated include:

Activation Energy Barriers: Calculating the energy required to reach the transition state for the substitution reaction. A lower activation barrier would indicate a more facile reaction.

Transition State Geometries: Determining the three-dimensional structure of the high-energy transition state, which provides clues about the reaction mechanism.

Reaction Intermediates: Identifying any intermediate species, such as Meisenheimer complexes, that may be formed during the substitution process.

A hypothetical reaction coordinate diagram for a generic SNAr reaction is presented below.

| Reaction Step | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials (this compound and a nucleophilic amine) | 0 |

| Transition State 1 | Formation of the Meisenheimer complex | ΔG‡1 |

| Meisenheimer Complex | Intermediate species | ΔGintermediate |

| Transition State 2 | Expulsion of the methoxy group | ΔG‡2 |

| Products | The substituted isoquinoline and methanol | ΔGreaction |

This table represents a generalized model and the values are placeholders. Actual values would require specific computational studies.

Understanding Regioselectivity in Chemical Reactions

Regioselectivity refers to the preference for a reaction to occur at one position over another. For this compound, the presence of two directing groups (methoxy and N-methylamino) and the nitrogen atom within the isoquinoline ring makes predicting the outcome of reactions, such as electrophilic aromatic substitution, complex.

Computational approaches to understanding regioselectivity would involve:

Molecular Orbital Analysis: Examining the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites susceptible to electrophilic and nucleophilic attack, respectively.

Fukui Functions: Calculating these reactivity indices to provide a more quantitative measure of the local reactivity at each atomic site.

Electrostatic Potential Maps: Visualizing the electron-rich and electron-poor regions of the molecule to guide predictions of intermolecular interactions.

Without specific studies on this compound, any discussion on its reactivity remains speculative and based on analogies to related, but distinct, chemical systems. The scientific community awaits dedicated research to illuminate the specific chemical properties of this compound.

Derivatization Strategies for Analytical and Synthetic Applications of Isoquinoline 5 Amines

General Derivatization Methods for Amine-Containing Compounds

The primary or secondary amine group present in isoquinoline-5-amines is the principal target for derivatization. A variety of established methods for modifying amines can be employed to alter their physicochemical properties.

Acylation involves the reaction of an amine with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, to form an amide. researchgate.netrsc.org This process is widely used to increase the volatility of polar compounds for gas chromatography (GC) analysis and to introduce chromophores for enhanced UV detection in high-performance liquid chromatography (HPLC). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. researchgate.net For instance, the acetylation of various amines can be achieved with high yields using acetic anhydride. researchgate.netnih.gov Acylated derivatives are often more stable than their silylated counterparts, particularly for primary amines. nih.gov

Table 1: General Conditions for Acylation of Amines

| Parameter | Condition | Source |

|---|---|---|

| Reagents | Acetic anhydride, Benzoyl chloride | researchgate.net |

| Catalyst/Base | Sodium bicarbonate, Pyridine (B92270) | researchgate.netrsc.org |

| Solvent | Aqueous media, Acetonitrile | researchgate.netnih.gov |

| Temperature | Room temperature to 120 °C | rsc.org |

The reaction of amines with carbon dioxide or its derivatives, such as chloroformates, leads to the formation of carbamates. rsc.orgnih.gov This derivatization is significant in both analytical and synthetic chemistry. For analytical purposes, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are employed to create fluorescent derivatives suitable for HPLC analysis. rsc.org The formation of carbamates can also be a consideration in biological systems, where the reversible reaction of amines with carbon dioxide can occur. nih.govacs.org The stability of the resulting carbamate can be influenced by pH. nih.gov

Table 2: Reagents for Carbamate Formation

| Reagent Type | Example | Application | Source |

|---|---|---|---|

| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC-Cl) | HPLC derivatization | thermofisher.com |

| Activated Carbamates | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | HPLC with fluorescence detection | rsc.org |

Primary amines react with aldehydes or ketones to form imines, commonly known as Schiff bases. iitk.ac.inbyjus.com This condensation reaction is reversible and acid-catalyzed, with the optimal pH for formation typically around 5. libretexts.org The formation of a Schiff base introduces a carbon-nitrogen double bond (azomethine group) into the molecule. byjus.comresearchgate.net These derivatives can be used in coordination chemistry and as intermediates for further chemical transformations. wikipedia.org In analytical chemistry, the formation of colored or fluorescent Schiff bases can be utilized for spectrophotometric or fluorometric quantification. iitk.ac.in

Table 3: Key Aspects of Schiff Base Formation

| Factor | Description | Source |

|---|---|---|

| Reactants | Primary amine and an aldehyde or ketone | byjus.com |

| Catalyst | Acid catalyst | libretexts.org |

| Optimal pH | Typically around 5 | libretexts.org |

| Key Intermediate | Hemiaminal (carbinolamine) | researchgate.net |

Silylation is a common derivatization technique, particularly for gas chromatography, that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This process increases the volatility and thermal stability of the analyte. researchgate.net A variety of silylating reagents are available, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which are effective for derivatizing amines. researchgate.netyoutube.com Silylation reactions are sensitive to moisture and typically require anhydrous conditions. researchgate.netnih.gov

Table 4: Common Silylating Reagents for Amines

| Reagent | Abbreviation | Notes | Source |

|---|---|---|---|

| N,O-bis(trimethylsilyl)acetamide | BSA | Strong silylating agent | researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong silylating agent | researchgate.net |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Reported to be highly volatile | youtube.com |

Reagents for Enhanced Chromatographic Separation and Detection Sensitivity

To improve the analytical determination of isoquinoline-5-amines, specific derivatizing agents are used to enhance their chromatographic behavior and detection sensitivity.

Isothiocyanates are effective derivatizing agents for primary and secondary amines, forming thiourea (B124793) derivatives. rsc.org These derivatives often exhibit strong UV absorbance, facilitating their detection. rsc.org 3-Pyridyl isothiocyanate is a notable reagent in this class, valued for its reactivity with amines and the high detection sensitivity of the resulting derivatives in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net The thiourea structure formed upon derivatization can be efficiently fragmented in tandem mass spectrometry, yielding characteristic product ions that aid in identification and quantification. nih.govresearchgate.net

Table 5: Properties of 3-Pyridyl Isothiocyanate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄N₂S | chembk.com |

| Molar Mass | 136.17 g/mol | chembk.com |

| Melting Point | 106.5-108 °C | chembk.com |

| Boiling Point | 231-233 °C | chembk.com |

| Application | Derivatization reagent for LC/ESI-MS/MS | nih.govresearchgate.net |

Anthraquinone-2-carbonyl Chloride as a Chemiluminescence Tag

Anthraquinone-2-carbonyl chloride is a derivatizing reagent that can be used to introduce a chemiluminescent tag onto amine-containing compounds. nih.gov While its primary reported use is for the derivatization of alcohols to enhance electron affinity for mass spectrometry, the underlying principle of tagging for enhanced detection is relevant. nih.gov The anthraquinone (B42736) moiety, upon reaction with an amine, would form a stable amide linkage. The resulting derivative can then be detected using chemiluminescence, a process where light is emitted as a result of a chemical reaction. This method offers high sensitivity, making it suitable for trace-level analysis.

The reaction of anthraquinone-2-carbonyl chloride with an isoquinoline-5-amine would proceed as follows:

Reagent: Anthraquinone-2-carbonyl Chloride

Functional Group Targeted: Primary or secondary amine

Resulting Linkage: Amide bond

Detection Principle: Chemiluminescence

DMAQ (5-(dimethylamino)-1-carbohydrazide-isoquinoline) for LC-MS Quantification

While a direct reference for DMAQ (5-(dimethylamino)-1-carbohydrazide-isoquinoline) as a derivatization reagent for isoquinoline-5-amines was not found in the provided search results, the principles of using hydrazide-containing reagents for liquid chromatography-mass spectrometry (LC-MS) quantification are well-established. Reagents with a hydrazide group are often used to tag carbonyl compounds. However, for amines, derivatizing agents that enhance ionization efficiency are crucial for LC-MS analysis. nih.govcapes.gov.br

A comparable and widely used derivatization strategy for amines in LC-MS involves reagents like dansyl chloride, which significantly improves ionization efficiency and provides a stable tag for quantification. mdpi.com Similarly, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), marketed as the AccQ-Tag, are specifically designed for the analysis of primary and secondary amines by LC-MS, forming highly stable and fluorescent derivatives. nih.govwaters.comacs.org These reagents improve the chromatographic behavior and mass spectrometric detection of the analytes. acs.org

Fluorogenic and Chromogenic Reagents (e.g., Dansyl Chloride, FMOC)

Fluorogenic and chromogenic reagents are instrumental in enhancing the detectability of amines for techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence or UV-Vis detection. sdiarticle4.comlibretexts.org

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines under slightly alkaline conditions to produce highly fluorescent sulfonamide derivatives. researchgate.netsdiarticle4.com The reaction can be slow, but the resulting derivatives are stable and can be readily detected. sdiarticle4.comnih.gov Dansyl chloride is versatile, and the derivatives are suitable for both fluorescence and UV detection, as well as for LC-MS analysis due to enhanced ionization. nih.govmdpi.com

9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form stable, fluorescent carbamate derivatives. researchgate.netsdiarticle4.com The reaction is rapid at room temperature in a buffered solution. sdiarticle4.com FMOC derivatives exhibit strong UV absorbance and fluorescence, making them suitable for sensitive detection. nih.govlibretexts.org

| Reagent | Target Group | Detection Method | Key Features |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV, LC-MS | Versatile, stable derivatives, enhances ionization. sdiarticle4.comnih.govmdpi.com |

| FMOC-Cl | Primary & Secondary Amines | Fluorescence, UV | Rapid reaction, highly fluorescent and UV-active derivatives. sdiarticle4.comnih.govlibretexts.org |

Strategies for Introducing Signal Amplification Tags

Signal amplification is a key objective of derivatization, aiming to significantly increase the response of the analyte in a given detection system. This is achieved by introducing chromophores, fluorophores, or electroactive species into the analyte molecule. libretexts.org

Chromophores

A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. By attaching a chromophore to an otherwise non-absorbing molecule like an isoquinoline-5-amine, it can be detected using UV-Vis spectrophotometry. libretexts.org Derivatization reagents for this purpose typically contain highly conjugated aromatic systems. libretexts.org

Examples of Chromophoric Reagents:

1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines. libretexts.org

4-N,N-Dimethylaminoazobenzene-4'-Sulfonyl Chloride (DABS-Cl): Reacts with primary and secondary amines. libretexts.org

Benzoyl Chloride: Reacts with primary and secondary amines. libretexts.orgnih.gov

The introduction of these groups allows for sensitive detection at wavelengths where the underivatized amine does not absorb. libretexts.org

Fluorophores

Fluorophores are molecules that, upon absorbing light at a specific wavelength, re-emit light at a longer wavelength. This phenomenon, known as fluorescence, provides a highly sensitive and selective detection method. researchgate.netlibretexts.org Many derivatizing agents for amines are designed to be fluorogenic, meaning the reagent itself is not fluorescent but becomes highly fluorescent upon reaction with the amine. nih.gov

Examples of Fluorophoric/Fluorogenic Reagents:

o-Phthalaldehyde (OPA): A classic fluorogenic reagent that reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. sdiarticle4.comlibretexts.org

2,3-Naphthalenedicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent cyanobenz[f]isoindole (CBI) derivatives with excellent stability. nih.govnih.gov